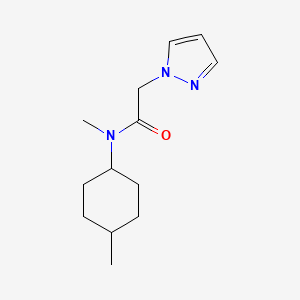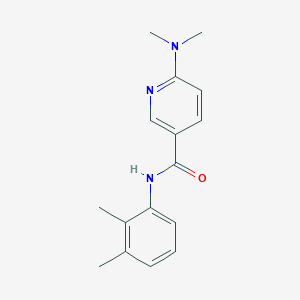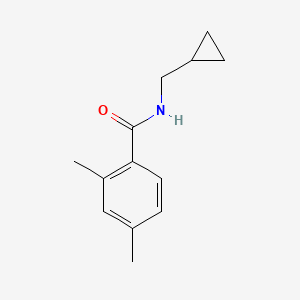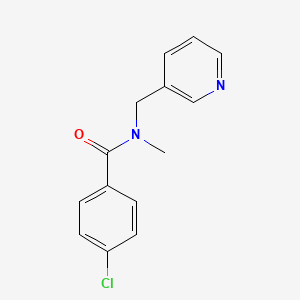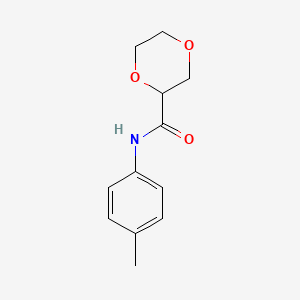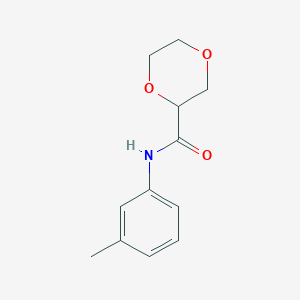
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MDX-1097 is a synthetic compound that belongs to the class of small molecule drugs. It has been developed as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has shown promising results in preclinical studies and has the potential to be developed into a clinically useful drug.
作用機序
MDX-1097 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cell growth and survival. By inhibiting Hsp90, MDX-1097 disrupts the function of these proteins, leading to cell death.
Biochemical and physiological effects:
MDX-1097 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in autoimmune disorders. MDX-1097 has also been shown to modulate the immune system and enhance the activity of immune cells.
実験室実験の利点と制限
MDX-1097 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one of the limitations of MDX-1097 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
For the study of MDX-1097 include further investigation of its potential as a therapeutic agent and its safety and efficacy in clinical trials.
合成法
MDX-1097 is synthesized through a multistep process that involves the reaction of 3-methylphenylamine with maleic anhydride to form a diacid. The diacid is then reacted with thionyl chloride to form an acid chloride, which is then reacted with 1,4-dioxane-2-amine to form MDX-1097.
科学的研究の応用
MDX-1097 has been studied extensively in various scientific research studies. It has shown potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to modulate the immune system and reduce inflammation in autoimmune disorders.
特性
IUPAC Name |
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-3-2-4-10(7-9)13-12(14)11-8-15-5-6-16-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWSDDFEGFSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

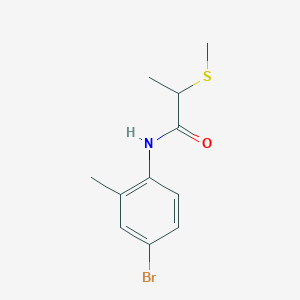
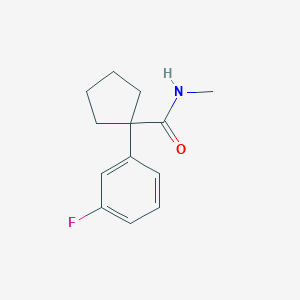
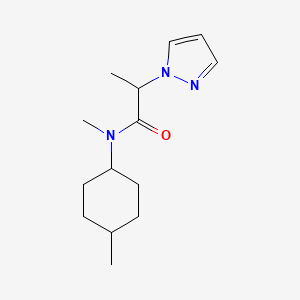
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)
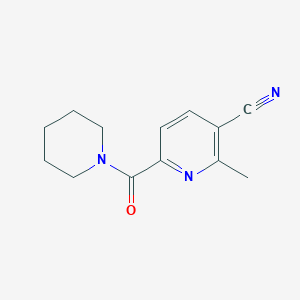
![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)
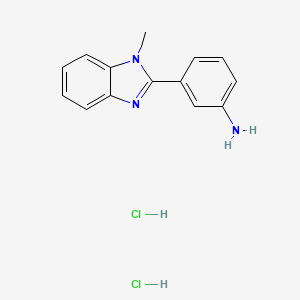
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)
